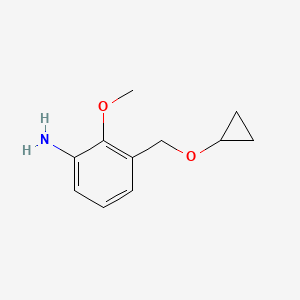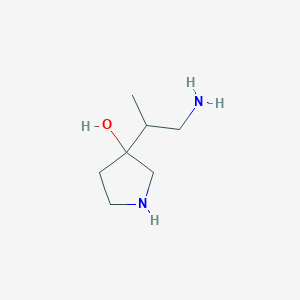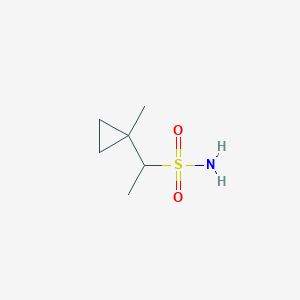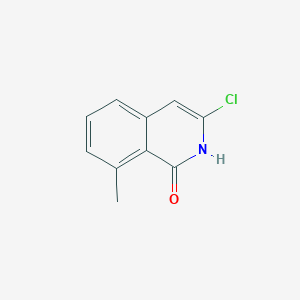![molecular formula C15H27NO3 B13235501 tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)
tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound with a unique spirocyclic structure. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound’s structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the spirocyclic structure.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another carbamate derivative with different substituents.
Uniqueness
The uniqueness of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance its stability, reactivity, and potential biological activity compared to simpler carbamate derivatives.
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16(4)12-10-15(18-11-12)8-6-5-7-9-15/h12H,5-11H2,1-4H3 |
Clé InChI |
IPMIINHVQIBTHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC2(CCCCC2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)

![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)

![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)


